molecular formula C17H15N3O3 B5173914 N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide

Cat. No.: B5173914
M. Wt: 309.32 g/mol
InChI Key: ZLHZXDVYCCOBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be carried out under reflux conditions using a suitable solvent such as isopropanol and a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationships suggest potential interactions with inflammatory mediators and pain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is unique due to its specific combination of the isoindoline and pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(12-5-3-8-18-11-12)19-9-4-10-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-3,5-8,11H,4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZXDVYCCOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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